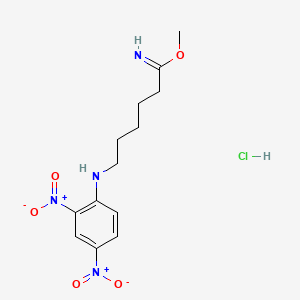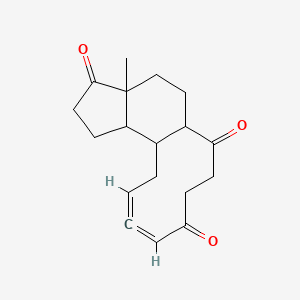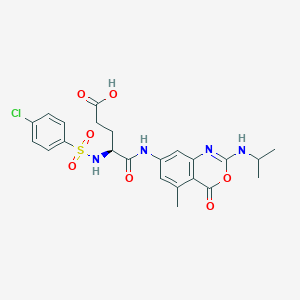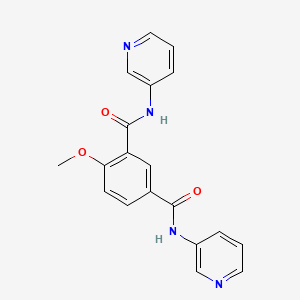
4-methoxy-N1,N3-bis(3-pyridinyl)benzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N1,N3-bis(3-pyridinyl)benzene-1,3-dicarboxamide is a member of benzamides.
Aplicaciones Científicas De Investigación
Intervalence Charge-Transfer Analysis
Barlow et al. (2005) studied compounds related to 4-methoxy-N1,N3-bis(3-pyridinyl)benzene-1,3-dicarboxamide, focusing on their oxidation to mono- and dications. The research revealed insights into the intervalence charge-transfer (IVCT) properties of these compounds, which are crucial for understanding electron-transfer processes in molecular systems (Barlow et al., 2005).
Structural Analysis in Foldamer-Type Oligoamides
Suhonen et al. (2012) conducted a structural analysis of foldamer-type oligoamides, including derivatives of benzene-1,3-dicarboxamide. This research highlighted the effect of hydrogen bonding on solvate formation and molecular conformation, providing valuable insights into the structural dynamics of these compounds (Suhonen et al., 2012).
Synthesis of Heterocycles with Masked Aldehyde Functionality
Mahata et al. (2003) explored the use of similar compounds in the efficient synthesis of various heterocycles. This research has implications for the development of new synthetic routes in organic chemistry, particularly in the creation of complex molecules with specific functionalities (Mahata et al., 2003).
Development of Novel Metal-Organic Frameworks
Wu et al. (2013) investigated the assembly of a novel two-dimensional metal-organic supramolecular framework using N,N'-bis(pyridin-3-yl)benzene-1,4-dicarboxamide. This study provides valuable information on the potential of such compounds in the design and synthesis of advanced materials with specific properties like thermal stability and luminescence (Wu et al., 2013).
Synthesis and Characterization of Aromatic Polyamides
Zhao et al. (2012) focused on the synthesis of aromatic polyamides using derivatives of benzene-1,3-dicarboxamide. Their research contributes to the understanding of the properties and potential applications of these polyamides in various industrial and technological fields (Zhao et al., 2012).
Propiedades
Nombre del producto |
4-methoxy-N1,N3-bis(3-pyridinyl)benzene-1,3-dicarboxamide |
|---|---|
Fórmula molecular |
C19H16N4O3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-methoxy-1-N,3-N-dipyridin-3-ylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C19H16N4O3/c1-26-17-7-6-13(18(24)22-14-4-2-8-20-11-14)10-16(17)19(25)23-15-5-3-9-21-12-15/h2-12H,1H3,(H,22,24)(H,23,25) |
Clave InChI |
NZEIEILKCCXLHY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)C(=O)NC3=CN=CC=C3 |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)C(=O)NC3=CN=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Amino-15-[2-(dimethylamino)ethyl]-10-[2-(dimethylamino)ethylamino]-1,15-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene-8,14,16-trione](/img/structure/B1202141.png)
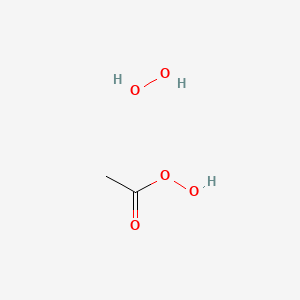
![1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone](/img/structure/B1202148.png)
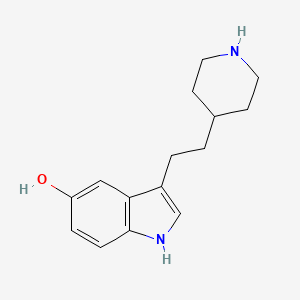
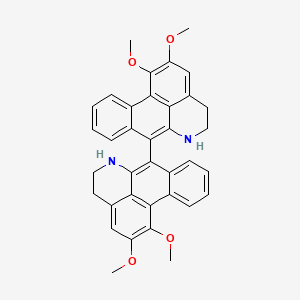
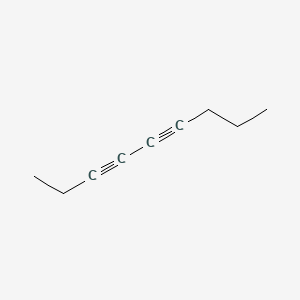
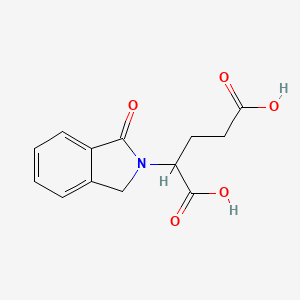
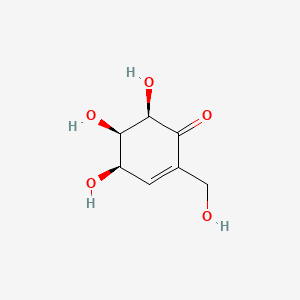
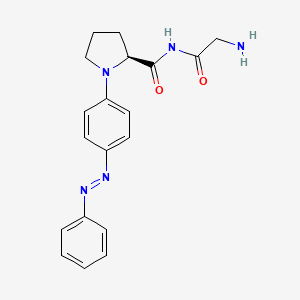
![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1202157.png)
